molecular formula C19H21N3O4 B093854 Z-Phe-gly-NH2 CAS No. 17187-05-2

Z-Phe-gly-NH2

Cat. No.: B093854
CAS No.: 17187-05-2
M. Wt: 355.4 g/mol
InChI Key: HAXZMQQYSRGDTM-INIZCTEOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Phe-gly-NH2 typically involves solid-phase peptide synthesis (SPPS). This method uses an insoluble polymeric support for the sequential addition of side-chain protected amino acids. The resulting peptide is then cleaved from the resin under acidic conditions . The process involves the following steps:

    Activation of the Carboxylic Acid: This step is commonly carried out through an active ester, which can be previously prepared or generated in situ using carbodiimides or onium salts.

    Coupling Reaction: The activated carboxylic acid reacts with the amine group of the next amino acid in the sequence.

    Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling reaction.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on the desired scale and purity of the final product. Industrial production often employs automated peptide synthesizers to streamline the process and ensure consistency .

Chemical Reactions Analysis

Types of Reactions: Z-Phe-gly-NH2 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction may yield reduced peptides with altered functional groups .

Scientific Research Applications

Z-Phe-gly-NH2 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Z-Phe-gly-NH2 involves its interaction with specific molecular targets and pathways. As a member of the tachykinin family, it primarily interacts with G protein-coupled receptors, such as the neurokinin-1 receptor (NK1R). This interaction triggers a cascade of signaling pathways that regulate various cellular processes, including protein synthesis and gene expression . The compound’s effects are mediated through the activation of transcription factors and the modulation of gene expression involved in these processes .

Comparison with Similar Compounds

Z-Phe-gly-NH2 can be compared with other similar compounds, such as:

  • Z-Phg-Pro-NH2
  • Z-Phe-Val-Pro-NH2
  • H-Gly-Ser-Phe-NH2
  • H-Gly-Cys-Phe-NH2
  • H-Gly-Cys(Acm)-Phe-NH2
  • H-Gly-His-Phe-NH2

These compounds share structural similarities but differ in their specific amino acid sequences and functional groups. The uniqueness of this compound lies in its specific sequence and the presence of the benzyloxycarbonyl protecting group, which influences its chemical reactivity and biological activity .

Properties

IUPAC Name

benzyl N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c20-17(23)12-21-18(24)16(11-14-7-3-1-4-8-14)22-19(25)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H2,20,23)(H,21,24)(H,22,25)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXZMQQYSRGDTM-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)N)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)N)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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